dBET23
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Overview
Description
dBET23 is a BRD4 degrader.
Scientific Research Applications
Engineering Microbiomes : A review by Lawson et al. (2019) discusses the design-build-test-learn (DBTL) cycle in microbiome engineering, highlighting approaches like top-down and bottom-up design processes, synthetic construction, and tools for analyzing microbiome function. This framework could be relevant for exploring new microbiome-based biotechnologies.
Education in Science and Engineering : Singer and Smith (2013) in their paper titled "Discipline‐Based Education Research: Understanding and Improving Learning in Undergraduate Science and Engineering" found here, address the advances in understanding student learning in engineering and science, emphasizing the application of research in education and social-behavioral sciences to curriculum design and teaching methods.
Data Processing in Scientific Research : Zhang, Kersten, and Manegold (2013) introduce SciQL (pronounced 'cycle'), a SQL-based query language for scientific applications, which integrates array-, set-, and sequence interpretations in databases, as detailed in their paper "SciQL: array data processing inside an RDBMS".
Population Genetics and Pharmacological Research : Nelson et al. (2008) discuss the Population Reference Sample (POPRES) as a resource for population, disease, and pharmacological genetics research. The project aims to facilitate exploratory genetics research and is described in detail in their publication, which can be found here.
Properties
CAS No. |
1957234-83-1 |
---|---|
Molecular Formula |
C43H45ClN8O9S |
Molecular Weight |
885.39 |
IUPAC Name |
Methyl 2-((6S)-4-(4-chlorophenyl)-2-((8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
InChI |
InChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1 |
InChI Key |
ZIHIUFZFPMILIG-XLTVJXRZSA-N |
SMILES |
O=C(OC)C[C@H]1C2=NN=C(C)N2C3=C(C(C)=C(C(NCCCCCCCCNC(COC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)=O)S3)C(C7=CC=C(Cl)C=C7)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dBET-23; dBET 23; dBET23 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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